

# A Technical Guide to the Spectroscopic Analysis of 3-Fluorotoluene

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## Compound of Interest

Compound Name: 3-Fluorotoluene

Cat. No.: B1676563

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data for **3-fluorotoluene**, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra of **3-fluorotoluene**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 3-Fluorotoluene

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.16 - 7.22	m	-	H-5
~6.88 - 6.94	m	-	H-4, H-6
~6.82	m	-	H-2
2.30	s	-	-CH <sub>3</sub>

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm). Data interpreted from publicly available spectra.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3-Fluorotoluene**

Chemical Shift ( $\delta$ ) ppm	Assignment
163.1 (d, $J = 243$ Hz)	C-3
140.0 (d, $J = 6$ Hz)	C-1
129.8 (d, $J = 8$ Hz)	C-5
124.7 (d, $J = 3$ Hz)	C-6
114.7 (d, $J = 21$ Hz)	C-4
112.1 (d, $J = 22$ Hz)	C-2
21.3	$-\text{CH}_3$

Solvent:  $\text{CDCl}_3$ . Data interpreted from publicly available spectra.

**Table 3: Key IR Absorption Bands for 3-Fluorotoluene**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Bond Vibration
~3040	Medium	C-H stretch (aromatic)
~2925	Medium	C-H stretch (methyl)
~1615, 1590, 1490	Strong	C=C stretch (aromatic)
~1260	Strong	C-F stretch
~770	Strong	C-H bend (out-of-plane, aromatic)

Sample phase: Liquid film.

**Table 4: Mass Spectrometry Data for 3-Fluorotoluene**

m/z	Relative Intensity (%)	Assignment
110	100	[M] <sup>+</sup> (Molecular Ion)
109	~66	[M-H] <sup>+</sup>
83	~12	[M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
63	~4	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>
57	~5	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1 Sample Preparation:

- Weigh approximately 10-20 mg of **3-fluorotoluene** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

### 2.1.2 Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
- Shim the magnetic field to achieve optimal homogeneity.

- For  $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

### 2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of liquid **3-fluorotoluene** directly onto the center of the ATR crystal.

### 2.2.2 Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

### 2.3.1 Sample Introduction:

- Introduce a small amount of **3-fluorotoluene** into the mass spectrometer. This can be done via direct injection if it is a pure liquid or through a gas chromatography (GC) inlet for separation from a mixture.

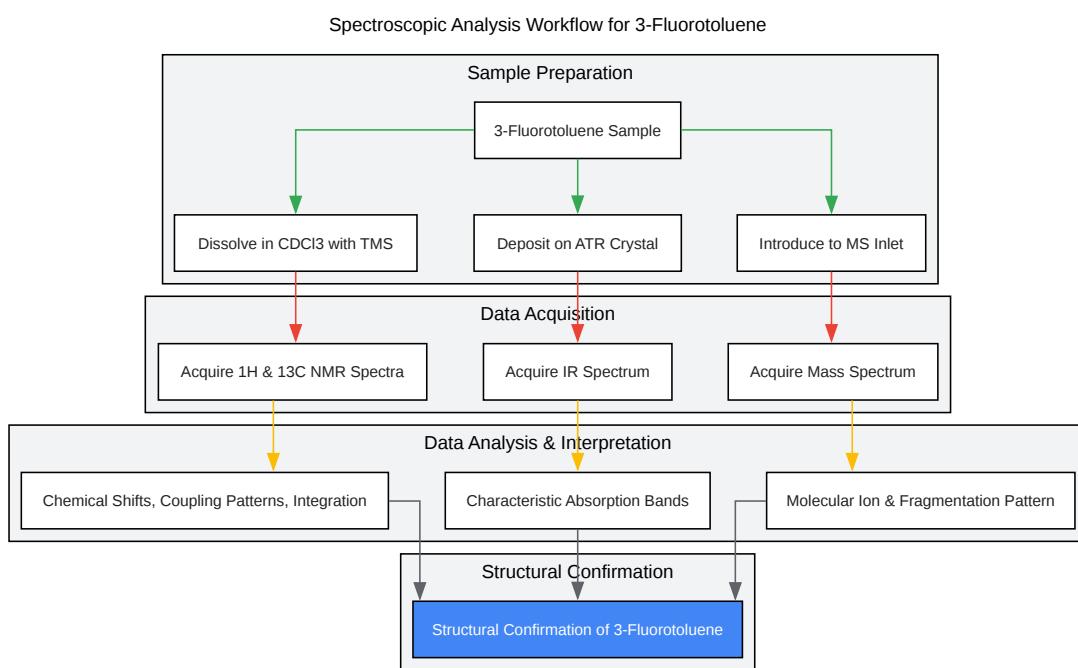
### 2.3.2 Data Acquisition:

- Utilize electron ionization (EI) with a standard energy of 70 eV.
- Set the mass analyzer to scan over a mass-to-charge ( $m/z$ ) range of approximately 30-200 amu.

- The resulting mass spectrum will show the molecular ion and various fragment ions.

## Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like **3-fluorotoluene**.



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*Spectroscopic analysis workflow.*

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently identify and characterize **3-fluorotoluene**. The presented information is essential for professionals engaged in chemical synthesis, quality assurance, and drug development.

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